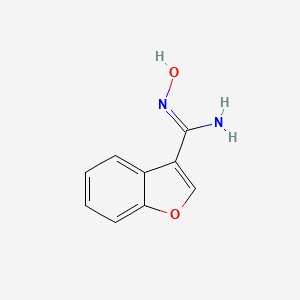

N'-Hydroxy-1-benzofuran-3-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

N'-hydroxy-1-benzofuran-3-carboximidamide |

InChI |

InChI=1S/C9H8N2O2/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-5,12H,(H2,10,11) |

InChI Key |

FXDBPIBULRBTSD-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CO2)/C(=N/O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 1 Benzofuran 3 Carboximidamide and Its Analogues

Established Synthetic Routes to N'-Hydroxybenzofurancarboximidamides

Traditional synthetic pathways to N'-hydroxybenzofurancarboximidamides rely on well-documented transformations of common functional groups, primarily carboxylic acids and nitriles. These methods are foundational and widely employed for preparing the core structure.

Synthetic Approaches Utilizing Carboxylic Acid Precursors

A common and reliable method for synthesizing N'-hydroxy-1-benzofuran-3-carboximidamide begins with the corresponding 1-benzofuran-3-carboxylic acid. This multi-step approach first requires the activation of the carboxylic acid, typically by converting it into a more reactive derivative like an acid chloride or an ester.

The general sequence is as follows:

Activation of Carboxylic Acid: 1-Benzofuran-3-carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride, SOCl₂) or converted to an ester (e.g., methyl or ethyl ester) via acid-catalyzed esterification.

Reaction with Hydroxylamine (B1172632): The activated carboxylic acid derivative is then reacted with hydroxylamine (NH₂OH), often in the form of hydroxylamine hydrochloride with a base, to form the desired N'-hydroxy-1-benzofuran-3-carboximidamide.

This pathway allows for the use of readily available substituted benzofuran-3-carboxylic acids, providing a modular approach to a variety of analogues. For instance, palladium-catalyzed C-H functionalization techniques can be used to create elaborate C2-arylated benzofuran-3-carboxylic acid precursors, which can then be converted to the corresponding N'-hydroxycarboximidamides. chemrxiv.orgmdpi.com

Synthesis via Nitrile Intermediates and Hydroxylamine Condensation

The most direct and widely used method for the preparation of N'-hydroxycarboximidamides is the reaction of a nitrile intermediate with hydroxylamine. This approach is often preferred due to its high efficiency and operational simplicity.

The synthesis involves a single key step:

Hydroxylamine Addition: 1-Benzofuran-3-carbonitrile (B1286455) is heated with hydroxylamine in a suitable solvent, such as ethanol (B145695) or aqueous ethanol, often with a base like potassium carbonate or sodium hydroxide, to facilitate the reaction. researchgate.net

The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. This method's key advantage is its directness, converting the nitrile to the final product in one step. The necessary 1-benzofuran-3-carbonitrile precursors can themselves be synthesized from various starting materials, including the corresponding aldehydes or by cyclization reactions of precursors like 2-(cyanomethoxy)benzonitrile. researchgate.net

Advanced and Environmentally Conscious Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods. These include protocols that avoid the use of toxic metals, reduce reaction times, and minimize waste.

Development of Metal-Free and Catalyst-Free Protocols for Benzofuran-Amidine Formation

To align with the principles of green chemistry, significant effort has been directed toward the development of metal-free and catalyst-free reactions for the synthesis of the benzofuran (B130515) core. diva-portal.orgnih.gov These methods provide environmentally benign routes to the key precursors for N'-hydroxy-1-benzofuran-3-carboximidamide.

Notable catalyst-free strategies for synthesizing the benzofuran ring include:

Smiles Rearrangement: A transition-metal-free, one-pot process at room temperature can be used to synthesize benzofuran derivatives in good to excellent yields. nih.gov

Reaction with Sulfur Ylides: Hydroxyl-substituted aryl alkynes can react with sulfur ylides in the absence of any catalyst to afford tricyclic benzofuran derivatives. nih.gov

Hypervalent Iodine Reagents: The cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be achieved using stoichiometric (diacetoxyiodo)benzene (B116549) in a metal-free process. organic-chemistry.org

Once the substituted 1-benzofuran-3-carbonitrile or carboxylic acid is obtained through these greener methods, it can be converted to the target N'-hydroxycarboximidamide using the established procedures described in section 2.1.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to various steps in the synthesis of benzofuran derivatives. kcl.ac.uknih.govresearchgate.net

The key benefits of using microwave irradiation in this context include:

Rapid Ring Formation: Microwave heating can significantly reduce the time required for the cyclization reactions that form the benzofuran ring. researchgate.net For example, the Perkin rearrangement to yield benzofuran-2-carboxylic acids can be accelerated using microwave assistance. nih.gov

Efficient Condensation: The final step of reacting a nitrile or activated carboxylic acid with hydroxylamine can be expedited under microwave conditions, reducing reaction times from hours to minutes. researchgate.net

This approach is particularly valuable for the rapid generation of libraries of compounds for screening purposes. kcl.ac.uk

| Methodology | Precursor | Key Transformation | Advantages | Typical Conditions |

|---|---|---|---|---|

| Carboxylic Acid Route | 1-Benzofuran-3-carboxylic acid | Activation then reaction with NH₂OH | Modular; uses common precursors | SOCl₂ or esterification, then NH₂OH·HCl, base |

| Nitrile Route | 1-Benzofuran-3-carbonitrile | Direct condensation with NH₂OH | High efficiency; often one step | NH₂OH·HCl, K₂CO₃, Ethanol, Reflux |

| Metal-Free Synthesis | Varies (e.g., aryl alkynes) | Catalyst-free cyclization | Environmentally friendly; avoids metal contamination | Room temperature or heating, no metal catalyst |

| Microwave-Assisted Synthesis | Any precursor | Microwave irradiation of key steps | Drastically reduced reaction times; improved yields | Microwave reactor, 80-150 °C, 5-30 min |

Strategic Derivatization of the N'-Hydroxy-1-benzofuran-3-carboximidamide Core

Derivatization of the core structure is crucial for modulating its physicochemical and biological properties. Modifications can be made at several positions, including the benzofuran ring system and the N'-hydroxycarboximidamide functional group itself.

Strategic derivatization can be achieved by:

Substitution on the Benzofuran Ring: Functional groups (e.g., halogens, alkyl, alkoxy) can be introduced onto the aromatic ring of the benzofuran precursor prior to the formation of the amidoxime (B1450833) moiety. This allows for systematic exploration of structure-activity relationships.

O-Alkylation/Acylation of the Hydroxy Group: The oxygen atom of the N'-hydroxy group is nucleophilic and can be readily alkylated or acylated to produce O-substituted derivatives. For example, reaction with various alkyl halides in the presence of a base yields the corresponding O-alkyl ethers. nih.gov This strategy is often used to create prodrugs or to modify the compound's pharmacokinetic profile.

N-Alkylation: The amide nitrogen can also be functionalized, for instance, through N-alkylation using reagents like 1-(3-chloropropyl)piperidine (B110583) under basic conditions, to introduce new side chains. nih.gov

Regioselective Substitutions on the Benzofuran Ring System

The benzofuran ring is an "electron-rich" or "π-excessive" heteroaromatic system, making it highly reactive towards electrophilic substitution. rsc.org Resonance considerations suggest that electrophilic attack should preferentially occur at the C-3 position. However, unlike analogous heterocycles such as indole, benzofuran undergoes electrophilic substitution almost exclusively at the C-2 position. rsc.org This regioselectivity is attributed to the high electronegativity of the oxygen atom, which holds its unshared electron pairs more tightly compared to the sulfur in thianaphthene (B1666688) or nitrogen in indole. This reduces the extent to which the lone pair interacts with the double bonds to form a stable aromatic system, leading to a greater importance of an ionic structure that favors electrophilic attack at the C-2 position. rsc.org

Classic reactions like Friedel–Crafts acylation of unsubstituted benzofuran often result in low C2/C3 regioselectivity, complicating the synthesis of specific isomers. nih.gov However, various synthetic strategies have been developed to control the regiochemistry and achieve substitution at desired positions.

Methodologies for achieving regioselective synthesis include:

Intramolecular Cyclization: A common strategy involves the cyclization of α-phenoxycarbonyl compounds. The regiochemical outcome of this intramolecular Friedel-Crafts-type condensation can be predictable. For instance, if one ortho position on the phenol (B47542) ring is blocked, cyclization will occur at the available site. In cases with two unsubstituted ortho positions, the reaction often favors the sterically less-hindered product. nsf.gov

Cascade Reactions: A one-pot approach for preparing highly substituted benzofurans can involve regioselective iron(III)-catalyzed halogenation, followed by metal-mediated O-arylation and copper-catalyzed C-O cyclization. mdpi.com Another method utilizes the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to produce benzofuranones with programmable substitution patterns at any position. nsf.govnih.gov These benzofuranones can then be converted to the corresponding substituted benzofurans. oregonstate.edu

Directed Metalation: Directed ortho-metalation (DoM) strategies can provide access to specific regioisomers that are difficult to obtain through classical electrophilic substitution.

Rearrangement Strategies: A method for the highly selective synthesis of 3-acylbenzofurans has been developed involving the rearrangement and subsequent transformation of 2-hydroxychalcones. This strategy provides access to 3-substituted benzofurans, which are unconventional products in typical electrophilic substitutions. nih.gov

These advanced synthetic methods allow for the creation of complex substitution patterns on the benzofuran ring, enabling the synthesis of a wide variety of analogues of N'-Hydroxy-1-benzofuran-3-carboximidamide with specific substituents at positions 2, 4, 5, 6, or 7 for further investigation.

Structural Modifications of the N'-Hydroxycarboximidamide Functional Group

The N'-Hydroxycarboximidamide functional group, -C(=NOH)NH₂, offers several sites for structural modification, primarily at the hydroxyl and amino groups. These modifications can lead to the synthesis of diverse analogues with altered physicochemical properties. Common transformations include O-alkylation, O-acylation, and N-alkylation.

O-Alkylation and O-Acylation: The oxygen atom of the oxime moiety (-NOH) can be derivatized to form ethers (O-alkylation) or esters (O-acylation). O-alkylation can be achieved by reacting the N'-hydroxy compound with alkyl halides in the presence of a base. A direct method for preparing O-substituted hydroxylamines involves the O-alkylation of a protected N-hydroxycarbamate with methanesulfonates of alcohols, followed by deprotection. organic-chemistry.org Palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides has also been reported as an effective method. organic-chemistry.org

O-acylation can be accomplished using acyl chlorides or acid anhydrides. The resulting O-acyl derivatives can be important synthetic intermediates. researchgate.net For example, N-alkyl-O-acyl thiohydroxamic acid derivatives have been prepared from their parent hydroxamic acids using Lawesson's reagent. researchgate.net

N-Alkylation and N-Acylation: The nitrogen atoms of the carboximidamide group can also be targeted for modification. Synthesis of N-substituted analogues of similar carboxamidines has been achieved, including N-alkyl, N-cyano, and N-amino acid derivatives. nih.gov These syntheses often involve the reaction of a corresponding carboximidate with the desired amine. For instance, N-monosubstituted analogues can be prepared from the reaction of a methyl carboximidate with a primary amine. nih.gov

The following table summarizes potential modifications to the N'-Hydroxycarboximidamide group and the reagents commonly employed.

| Modification Type | Target Site | Reagent/Methodology | Resulting Functional Group |

| O-Alkylation | Oxime (-NO H) | Alkyl halides, Methanesulfonates | O-Alkyl oxime ether |

| O-Arylation | Oxime (-NO H) | Aryl halides (Pd-catalyzed) | O-Aryl oxime ether |

| O-Acylation | Oxime (-NO H) | Acyl chlorides, Acid anhydrides | O-Acyl oxime ester |

| N-Alkylation | Amidine (-N H₂) | Reaction of carboximidate with amines | N-Alkyl carboximidamide |

| N,N'-Disubstitution | Amidine (-N H₂) & Oxime (-N OH) | Multi-step synthesis | N,N'-Disubstituted hydroxycarboximidamide |

These synthetic transformations allow for the systematic modification of the N'-Hydroxycarboximidamide functional group, providing a library of novel derivatives for further study.

Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

The structural elucidation of newly synthesized derivatives of N'-Hydroxy-1-benzofuran-3-carboximidamide relies on a combination of modern spectroscopic techniques. The primary methods employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). orientjchem.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectra of benzofuran derivatives exhibit characteristic absorption bands. The N'-hydroxycarboximidamide moiety would be expected to show distinct peaks for N-H, O-H, C=N, and C-N stretching vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |

| O-H Stretch (Oxime) | 3100-3400 (Broad) | Stretching vibration of the hydroxyl group. |

| N-H Stretch (Amidine) | 3200-3450 | Stretching vibrations of the primary amine group. orientjchem.orgresearchgate.net |

| C=N Stretch (Imine) | 1640-1690 | Stretching vibration of the carbon-nitrogen double bond. |

| C=O Stretch (Amide impurity/precursor) | 1630-1695 | A strong peak in this region can indicate the presence of related amide structures. youtube.comlibretexts.org |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands indicating the benzofuran ring system. |

| C-O-C Stretch (Furan ring) | 1000-1300 | Asymmetric and symmetric stretching of the ether linkage in the furan (B31954) ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms. The chemical shifts (δ) provide information about the electronic environment of each proton and carbon atom. mdpi.comnih.gov

¹H NMR: Protons on the benzofuran ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The specific coupling patterns and chemical shifts help to confirm the substitution pattern on the ring. Protons of the N'-hydroxycarboximidamide group (NH₂ and OH) are expected to appear as broad singlets that are often exchangeable with D₂O.

| Proton Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons (Benzofuran ring) | 7.15 - 7.80 researchgate.net |

| Furan Ring Proton (H-2) | ~7.90 - 8.50 |

| Amidine Protons (-NH₂) | 8.30 - 9.50 (Broad) orientjchem.org |

| Oxime Proton (-OH) | 10.0 - 12.0 (Broad) |

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The carbonyl-like carbon of the carboximidamide group is typically deshielded and appears downfield.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 researchgate.net |

| Carboximidamide Carbon (-C (=NOH)NH₂) | 150 - 165 |

| Benzofuran C-2 | ~145 |

| Benzofuran C-3 | ~115 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insight into their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can confirm the elemental composition of a molecule with high accuracy. researchgate.netresearchgate.netmdpi.com The molecular ion peak (M⁺) or pseudomolecular ion peaks ([M+H]⁺ or [M-H]⁻) are crucial for confirming the successful synthesis of the target derivative.

By combining the data from these spectroscopic methods, the unambiguous structural characterization of novel N'-Hydroxy-1-benzofuran-3-carboximidamide derivatives can be achieved. orientjchem.org

Biological Activities and Mechanistic Insights of N Hydroxy 1 Benzofuran 3 Carboximidamide Derivatives

Research into Anticancer Activity

The anticancer potential of benzofuran-based molecules has been a subject of extensive research. researchgate.netsemanticscholar.org These compounds have been shown to interfere with various biological processes crucial for tumor growth and survival. nih.gov The investigations into N'-Hydroxy-1-benzofuran-3-carboximidamide derivatives have revealed their ability to modulate key targets in cancer therapy, particularly in the fields of immuno-oncology and oncogenic signaling.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and its Role in Immunoncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune escape. elsevierpure.comnih.gov It catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, in the tumor microenvironment suppress the proliferation and activity of T cells, leading to immune tolerance that allows cancer cells to evade detection and destruction by the immune system. nih.govnih.gov Consequently, the inhibition of IDO1 has emerged as a significant therapeutic strategy in cancer immunotherapy. nih.gov

A systematic structure-activity relationship (SAR) study of N'-hydroxybenzofuran-5-carboximidamide derivatives identified them as a novel class of potent and selective IDO1 inhibitors. elsevierpure.combohrium.com Through this research, a specific derivative, the N-3-bromophenyl derivative of N'-hydroxy-1-benzofuran-3-carboximidamide, demonstrated particularly strong inhibitory activity. nih.govresearchgate.net Quantitative analysis revealed its potent effects on both the isolated enzyme and in a cellular context. elsevierpure.com

The compound exhibited a half-maximal inhibitory concentration (IC50) value of 0.44 µM against the human IDO1 enzyme. elsevierpure.comnih.gov In a cellular assay using HeLa cells, which are commonly used to evaluate IDO1 inhibition, the compound showed an IC50 value of 1.1 µM. elsevierpure.combohrium.com This demonstrates that the compound effectively penetrates cells to inhibit the IDO1 enzyme within a cellular environment.

| Target | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Human IDO1 Enzyme | Enzymatic Assay | 0.44 | elsevierpure.comnih.gov |

| IDO1 in HeLa Cells | Cellular Assay | 1.1 | elsevierpure.combohrium.com |

In the development of IDO1 inhibitors, selectivity is a crucial factor. The kynurenine pathway involves two other enzymes that can catabolize tryptophan: indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov While IDO1 is widely expressed in various tissues and immune cells upon inflammatory stimuli, TDO is primarily found in the liver. nih.gov Given their roles in tryptophan metabolism, distinguishing the inhibitory action on IDO1 from that on TDO and IDO2 is important for therapeutic precision. Research into N'-hydroxybenzofuran-5-carboximidamide derivatives has focused on discovering inhibitors that are selective for IDO1. elsevierpure.combohrium.com This selectivity ensures that the therapeutic effects are targeted specifically at the immunosuppressive action of IDO1 in the tumor microenvironment, potentially minimizing off-target effects that could arise from inhibiting TDO or IDO2. nih.govnih.gov

Modulation of Oncogenic Signaling Pathways

Beyond their immunomodulatory effects, benzofuran (B130515) derivatives have been shown to interfere with critical signaling pathways that drive cancer progression. These pathways, when dysregulated, contribute to tumor cell proliferation, survival, and adaptation to the tumor microenvironment.

Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) conditions commonly found in the tumor microenvironment. nih.govresearchgate.net HIF-1 activation promotes angiogenesis, metabolic reprogramming, and metastasis, making it a significant target in cancer therapy. nih.govmdpi.com Research has identified certain benzofuran derivatives as inhibitors of the HIF-1 pathway. nih.govmonash.edu For instance, a novel chiral-free benzofuran derivative, MO-2097, was found to inhibit the accumulation of the HIF-1α subunit under hypoxic conditions. nih.govresearchgate.net This inhibition disrupts the ability of cancer cells to respond to hypoxia, thereby hindering tumor growth and survival. nih.gov The mechanism involves targeting hnRNPA2B1, a protein involved in HIF-1α regulation. nih.gov This line of research highlights the potential of the benzofuran scaffold in developing agents that can counteract tumor adaptation to hypoxia. monash.edu

The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, and its chronic activation is strongly linked to cancer development and progression. nih.gov NF-κB controls the transcription of genes involved in cell proliferation, survival, and angiogenesis. nih.gov Certain benzofuran-based compounds have demonstrated the ability to suppress NF-κB activity. For example, a study on benzofuran-based oxadiazole conjugates revealed that a bromo derivative could induce apoptosis in cancer cells by suppressing basal NF-κB activity. nih.gov Lignan-inspired 2-arylbenzofurans have also been synthesized and tested for their NF-κB inhibitory potential, establishing a structure-activity relationship for this effect. nih.gov These findings indicate that derivatives of N'-Hydroxy-1-benzofuran-3-carboximidamide could potentially exert anticancer effects by downregulating this critical pro-inflammatory and pro-survival signaling pathway.

Glycogen Synthase Kinase 3 Beta (GSK-3beta) Inhibition and Apoptosis Induction

Glycogen synthase kinase 3 beta (GSK-3β) has been identified as a promising target in the development of new drugs for various diseases, including cancer. actuatetherapeutics.com Overexpression of GSK-3β is observed in several human carcinomas, where it contributes to cancer cell proliferation and survival. actuatetherapeutics.comresearchgate.net The inhibition of GSK-3β activity in cancer cells has been shown to diminish the transcriptional activity of anti-apoptotic genes, ultimately leading to apoptosis, or programmed cell death. actuatetherapeutics.com

Derivatives of benzofuran have been designed and evaluated as potent GSK-3β inhibitors. actuatetherapeutics.com Studies have shown that treatment of cancer cells, such as pancreatic cancer cells, with certain benzofuran-based GSK-3β inhibitors results in the suppression of GSK-3β activity. actuatetherapeutics.com This inhibition leads to a notable decrease in the expression of the X-linked inhibitor of apoptosis (XIAP), a key protein in the regulation of cell death, thereby inducing significant apoptosis. actuatetherapeutics.com The anticancer effects of GSK-3β inhibitors are also linked to the disruption of centrosome regulation, which causes abnormal mitosis. nih.gov This leads to mitotic checkpoints sensing these abnormalities and triggering apoptosis. nih.gov In cells that are resistant to apoptosis, GSK-3β inhibitor treatment can induce mitotic catastrophe, an alternative cell death mechanism. nih.gov

Antiproliferative Efficacy Against Diverse Cancer Cell Lines in In Vitro Models

Derivatives of N'-Hydroxy-1-benzofuran-3-carboximidamide have demonstrated significant antiproliferative activity against a variety of cancer cell lines in laboratory settings. nih.gov The benzofuran scaffold is a core component of many biologically active compounds, both natural and synthetic, and has shown remarkable inhibitory potency against a panel of human cancer cell lines. nih.gov

For instance, certain 3-amidobenzofuran derivatives have shown promising activity against human colon carcinoma cells (HCT-116), human cervical cancer cells (HeLa), human colon cancer cells (HT-29), and human breast cancer cells (MDA-MB-231). nih.gov One particular derivative, compound 28g in a cited study, was identified as a highly active inhibitor with significant efficacy against MDA-MB-231, HCT-116, and HT-29 cell lines. nih.gov Similarly, benzofuran-based oxadiazole conjugates have been reported to have promising anticancer activities against pancreatic cancer cells (MIA PaCa2) and human colon cancer cells (HCT116). nih.gov

The antiproliferative effects of these compounds are often dose-dependent, with some derivatives showing cytotoxic activities at micromolar concentrations. nih.gov The potency of these derivatives can be influenced by the specific substitutions on the benzofuran ring system. nih.gov

| Compound Derivative | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Benzofuran derivative 13b | MCF-7 (Breast) | 1.875 |

| Benzofuran derivative 13g | MCF-7 (Breast) | 1.287 |

| Cisplatin (Reference) | MCF-7 (Breast) | 2.184 |

| Benzofuran derivative 13b | C-6 (Glioma) | 1.980 |

| Benzofuran derivative 13g | C-6 (Glioma) | 1.622 |

| Cisplatin (Reference) | C-6 (Glioma) | 2.258 |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 |

| 3-Amidobenzofuran derivative 28g | HCT-116 (Colon) | 5.20 |

| 3-Amidobenzofuran derivative 28g | HT-29 (Colon) | 9.13 |

| Benzofuran-oxadiazole conjugate 14c | HCT116 (Colon) | 3.27 |

Antimicrobial Activity Studies

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Benzofuran derivatives have been investigated for their antibacterial properties and have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The antimicrobial activity of these compounds appears to be dependent on the substitutions on the heterocyclic furan (B31954) ring. rsc.org

For example, one study found that a particular benzofuran derivative exhibited moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus. mdpi.com Another study on 3H-Spiro[1-benzofuran-2,1'-cyclohexane] derivatives found them to be inactive against Gram-negative bacteria but showed interesting activity against Gram-positive microorganisms such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. nih.gov The efficacy of these compounds was comparable to that of commercial antibiotics. nih.gov

The structural features of the benzofuran derivatives, such as the presence of specific functional groups, can influence their antibacterial potency. nih.gov For instance, the presence of halo groups as substituents has been shown to increase activity. researchgate.net

Antifungal Efficacy Against Various Fungal Pathogens

In addition to their antibacterial properties, benzofuran derivatives have demonstrated notable antifungal activity against a range of fungal pathogens. mdpi.comrsc.org Some derivatives have shown better antimycotic activities than reference drugs like fluconazole. rsc.org

Research has shown that certain benzofuran compounds exhibit antifungal effects against Penicillium italicum and Colletotrichum musae. mdpi.com The antifungal activity is also influenced by the chemical structure of the derivatives. For example, the presence of hydroxyl groups can affect the polarity of the compound, potentially making it easier to penetrate fungal cell membranes. mdpi.com Some halogenated derivatives of 3-benzofurancarboxylic acids have exhibited antifungal activity against Candida albicans. researchgate.net The mechanism of action for some of these compounds may involve the inhibition of fungal N-myristoyltransferase. researchgate.netnih.gov

| Compound Derivative | Microorganism | MIC (μg/mL) |

|---|---|---|

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 |

| Benzofuran derivative 1 | Escherichia coli | 25 |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 |

| Benzofuran derivative 5 | Penicillium italicum | 12.5 |

| Benzofuran derivative 6 | Penicillium italicum | 12.5 |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 |

| Benzofuran-triazine hybrid 8e | Escherichia coli | 32 |

| Benzofuran-triazine hybrid 8e | Bacillus subtilis | 125 |

| Benzofuran-triazine hybrid 8e | Staphylococcus aureus | 32 |

| Benzofuran-triazine hybrid 8e | Salmonella enteritidis | 32 |

Investigation of Efflux Pump Inhibitory Mechanisms

Efflux pumps are proteins in bacteria that can expel antibiotics from the cell, leading to antibiotic resistance. nih.govnih.gov Inhibiting these pumps is a promising strategy to overcome this resistance. nih.gov Efflux pump inhibitors (EPIs) are molecules that can block these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy. mdpi.com

While the direct investigation of N'-Hydroxy-1-benzofuran-3-carboximidamide as an efflux pump inhibitor is not extensively detailed in the provided search results, the broader class of compounds to which it belongs is of interest in this area. The mechanisms by which EPIs work include disrupting the energy source of the pump, blocking the substrate binding site, or interfering with the assembly of the pump complex. mdpi.com For example, some EPIs act as competitive inhibitors, binding to the same site as the antibiotic. mdpi.com Pyridopyrimidine derivatives, for instance, have been identified as specific inhibitors of the MexAB-OprM pump in P. aeruginosa by binding to a specific site in the efflux pump protein. nih.gov The development of effective EPIs from various chemical scaffolds, including potentially those based on benzofuran, is an active area of research to combat multidrug-resistant bacteria. researchgate.net

Anti-inflammatory Properties and Mechanisms of Action

Benzofuran derivatives have been shown to possess anti-inflammatory properties. mdpi.comijbcp.com One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production. mdpi.comnih.gov NO is a signaling molecule that plays a role in various inflammatory processes. nih.gov

Studies on certain aza-benzofuran compounds demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. mdpi.com The anti-inflammatory effects of some of these compounds were found to be more potent than the positive control, celecoxib. mdpi.com Docking studies have suggested that these compounds can fit into the active site of murine inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, and form characteristic hydrogen bonds. mdpi.com

The anti-inflammatory action of benzofuran derivatives may also involve the modulation of signaling pathways such as NF-κB, which is a key regulator of inflammation. nih.govnih.gov By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Antiviral Activity and Potential Therapeutic Applications

The benzofuran nucleus is a key pharmacophore in the development of novel antiviral agents. Research has demonstrated that various derivatives of this scaffold possess significant activity against a range of viruses. While direct studies on N'-Hydroxy-1-benzofuran-3-carboximidamide are limited, the broader class of benzofuran derivatives has shown promise.

One key mechanism of antiviral action for some benzofuran derivatives is the activation of the Stimulator of Interferon Genes (STING) pathway. nih.gov STING is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), which in turn induce an antiviral state in cells. nih.gov Studies have identified certain benzofuran derivatives as STING agonists, capable of inducing IFN-I expression. This host-targeting mechanism has been shown to be effective against human coronaviruses, including SARS-CoV-2. nih.gov For instance, select benzofuran compounds have demonstrated the ability to inhibit human coronavirus 229E (HCoV-229E) replication in the micromolar range and SARS-CoV-2 replication at nanomolar concentrations in various cell lines. nih.gov The antiviral effect was confirmed to be IFN-dependent, as the compounds were inactive in cells lacking IFN production capabilities. nih.gov

Beyond coronaviruses, other benzofuran derivatives have shown specific activity against other RNA and DNA viruses. For example, certain 1-(7-alkoxy-2-benzofuranyl)ethanone derivatives have exhibited specific activity against respiratory syncytial virus (RSV), while other related compounds have shown activity against influenza A virus. nih.gov

These findings underscore the potential of the benzofuran scaffold as a platform for the development of broad-spectrum antiviral therapeutics. The N'-hydroxycarboximidamide functional group could potentially modulate this activity, warranting further investigation into its specific contributions.

Antioxidant Activity and Free Radical Scavenging Potential

Many benzofuran derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

The antioxidant activity of benzofuran derivatives is significantly influenced by the presence and position of hydroxyl (-OH) groups on the aromatic ring. nih.govunife.it These groups can donate a hydrogen atom to neutralize free radicals. For example, studies on various substituted benzofuran derivatives have shown that compounds with hydroxyl substitutions exhibit very good antioxidant activity. nih.gov The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Enzyme Inhibition Beyond IDO1

Derivatives of N'-Hydroxy-1-benzofuran-3-carboximidamide have been explored for their ability to inhibit various enzymes, indicating their potential as therapeutic agents for a range of conditions.

Inhibition of Alpha-Amylase and Alpha-Glucosidase

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. While direct inhibitory data for N'-Hydroxy-1-benzofuran-3-carboximidamide on these enzymes is not specified in the available literature, related heterocyclic compounds have demonstrated significant potential.

Research on other classes of compounds has shown that it is possible to achieve potent inhibition of these enzymes. For instance, various terpenoids have been reported as inhibitors of α-glucosidase with IC50 values in the micromolar range. nih.gov Similarly, certain fractions of plant extracts have demonstrated α-amylase and α-glucosidase inhibitory activity with IC50 values comparable to the standard drug, acarbose. nih.gov The structural features of the benzofuran ring, common in many biologically active natural products, suggest that its derivatives could be promising candidates for the development of new α-amylase and α-glucosidase inhibitors. The specific electronic and steric contributions of the N'-hydroxycarboximidamide group would need to be evaluated to determine its impact on inhibitory activity.

5-Lipooxygenase (5-LOX) Inhibitory Studies

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in conditions like asthma and other inflammatory diseases. Inhibition of 5-LOX is therefore a valuable therapeutic target.

Studies on structurally related benzofuran derivatives have revealed potent 5-LOX inhibitory activity. A series of 2-substituted benzofuran hydroxamic acids, which are rigid analogs of simple (benzyloxy)phenyl hydroxamates, were found to be potent inhibitors of the enzyme. nih.gov The lipophilicity near the 2-position of the benzofuran nucleus was found to influence inhibitor potency. Notably, some of the most potent inhibitors in this series exhibited IC50 values in the nanomolar range. For example, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate both had an IC50 value of 40 nM. nih.gov

These findings highlight the potential of the N-hydroxy-benzofuran scaffold in designing effective 5-LOX inhibitors. The carboximidamide group in N'-Hydroxy-1-benzofuran-3-carboximidamide represents a variation on the hydroxamic acid and urea (B33335) moieties found in other potent inhibitors and merits investigation for its contribution to 5-LOX inhibition.

Table 1: 5-LOX Inhibitory Activity of Selected Benzofuran Derivatives

| Compound | In Vitro IC50 (nM) |

|---|---|

| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | 40 |

Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metalloprotease that plays a critical role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules. Dysregulation of ERAP1 activity has been linked to autoimmune diseases and cancer, making it an attractive therapeutic target.

Recent drug discovery efforts have identified benzofuran derivatives as selective inhibitors of ERAP1. nih.govresearchgate.net Specifically, a series of benzofuran carboxylic acids were discovered through high-throughput screening and found to act as allosteric inhibitors. nih.govresearchgate.net These compounds are believed to target a regulatory site on the enzyme, distinct from the active site, leading to enhanced selectivity over other related aminopeptidases like ERAP2 and IRAP. nih.gov

While the existing research has focused on benzofuran derivatives with a carboxylic acid functional group, the potential of the N'-hydroxycarboximidamide moiety to interact with ERAP1 has not been explicitly detailed. However, the discovery of the benzofuran scaffold as a selective ERAP1 inhibitor opens a promising avenue for designing novel modulators of this important immunological enzyme, and derivatives of N'-Hydroxy-1-benzofuran-3-carboximidamide could offer new structural motifs for exploration.

Structure Activity Relationship Sar Investigations of N Hydroxy 1 Benzofuran 3 Carboximidamide Derivatives

Systematic SAR Studies on the Benzofuran (B130515) Ring: Influence of Substituent Position and Electronic Properties

The substitution pattern on the benzofuran ring system—comprising the fused benzene (B151609) and furan (B31954) rings—is a primary determinant of biological activity. nih.gov The position, size, and electronic nature (electron-donating or electron-withdrawing) of substituents can profoundly impact molecular interactions with biological targets.

Influence of Substituent Position: Research on various benzofuran analogues has highlighted that specific positions on the ring are critical for activity.

C-2 Position: Substitutions at the C-2 position are frequently crucial for cytotoxic activity. nih.govnih.gov The introduction of ester groups or various heterocyclic rings at this position has been shown to modulate the biological profile of the compounds. nih.gov

C-3 Position: The functional groups attached at the C-3 position, where the N'-hydroxycarboximidamide moiety is located in the parent compound, often play a significant role in determining the selectivity of the molecule. rsc.org

C-5 Position: The introduction of substituents such as hydroxyl, halogen, and amino groups at the C-5 position is closely related to the antibacterial activity of benzofuran derivatives. nih.gov For example, adding a methoxy (B1213986) group at C-5 has been shown to significantly enhance antiproliferative activity in certain series. mdpi.com

C-6 Position: A hydroxyl group at the C-6 position has been identified as essential for the antibacterial activities of some benzofuran derivatives. rsc.org

C-7 Position: The nature of substituents at C-7 can also affect potency. In one study on antiproliferative agents, a C-7 methoxy substitution resulted in higher potency compared to an ethoxycarbonyl group at the same position. mdpi.com

Influence of Electronic Properties: The electronic properties of the substituents on the benzofuran ring significantly govern the molecule's interaction with its target.

Electron-Withdrawing Groups (EWGs): Halogen atoms (F, Cl, Br) are common EWGs whose introduction into the benzofuran ring often leads to a significant increase in anticancer activities. nih.gov Their hydrophobic and electronic nature can enhance cytotoxic properties. nih.gov Specifically, the position of the halogen is a critical determinant of its effect on biological activity. nih.govmdpi.com In some series, the presence of a chloro substituent increases antimicrobial activity. rsc.org

Electron-Donating Groups (EDGs): The influence of EDGs, such as methoxy (-OCH3) or hydroxyl (-OH) groups, is highly context-dependent. As mentioned, hydroxyl groups at specific positions can be essential for antibacterial activity, while methoxy groups can enhance anticancer potency. rsc.orgmdpi.com However, in other cases, both strong EWGs and EDGs have been found to decrease activity, suggesting that a balanced electronic profile is necessary for optimal function. mdpi.com

The following table summarizes the general influence of substituent position and nature on the activity of benzofuran derivatives, providing a predictive framework for N'-Hydroxy-1-benzofuran-3-carboximidamide analogues.

| Position | Substituent Type | General Effect on Biological Activity | Reference |

| C-2 | Ester, Heterocycle | Often crucial for cytotoxic activity | nih.govnih.gov |

| C-3 | Various functional groups | Plays a role in biological selectivity | rsc.org |

| C-5 | Halogen, Hydroxyl, Amino | Modulates antibacterial and anticancer activity | nih.govmdpi.com |

| C-6 | Hydroxyl | Can be essential for antibacterial activity | rsc.org |

| C-7 | Methoxy, Ethoxycarbonyl | Influences antiproliferative potency | mdpi.com |

| Benzene Ring | Halogens (Cl, Br) | Generally increases anticancer activity | nih.gov |

| Benzene Ring | Strong EWG/EDG | Can decrease activity in some contexts | mdpi.com |

Elucidation of the Impact of N'-Hydroxycarboximidamide Moiety Modifications on Biological Potency and Selectivity

The N'-hydroxycarboximidamide (amidoxime) moiety is a versatile functional group known for its ability to act as a nitric oxide donor, a metal chelator, and a bioisostere for carboxylic acids. Modifications to this group can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties.

SAR studies on other classes of molecules containing the hydroxyamidine feature reveal its critical role in target binding. For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the deprotonated oxygen of the N-hydroxylamidine forms a key dative bond with the heme iron in the enzyme's active site. acs.org This highlights the importance of the N-hydroxy group for potent inhibitory activity.

Bioisosteric Replacements: Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a key tool for optimizing drug candidates. patsnap.comipinnovative.com Several bioisosteric replacements for the N'-hydroxycarboximidamide moiety can be considered to modulate activity and selectivity.

Replacement of the Hydroxyl Group: Replacing the N-OH with N-H or N-alkyl groups would eliminate the metal-chelating and hydrogen-bonding capabilities of the hydroxylamine (B1172632), likely leading to a significant loss of potency in targets where this interaction is critical.

Replacement with other Amide Bioisosteres: The entire carboximidamide group can be replaced with other known amide bioisosteres to improve properties like metabolic stability or cell permeability. drughunter.com Non-classical bioisosteres such as triazoles, oxadiazoles, or ureas could mimic the hydrogen bonding pattern while offering different physicochemical profiles. nih.gov

Conversion to Prodrugs: The hydroxyl group can be acylated or otherwise modified to create a prodrug form. This strategy can improve oral bioavailability, with the active N'-hydroxycarboximidamide being released in vivo through enzymatic cleavage.

The table below outlines potential modifications to the N'-hydroxycarboximidamide moiety and their predicted impact on biological activity.

| Modification | Rationale | Predicted Impact on Potency/Selectivity | Reference |

| O-Alkylation/Acylation | Prodrug strategy to improve bioavailability. | Decrease in in vitro activity; in vivo activity depends on cleavage. | N/A |

| Removal of N'-OH group | To probe the importance of the hydroxyl group. | Likely significant decrease in potency for metalloenzyme targets. | acs.org |

| Replacement with Triazole | Non-classical bioisostere of the amide/amidine function. | Activity is target-dependent; may improve metabolic stability. | nih.gov |

| Replacement with Carboxylic Acid | Classical bioisostere. | May retain activity if acidic functionality is key for binding. | drughunter.com |

| Replacement with Sulfonamide | Bioisostere with different pKa and lipophilicity. | May alter binding and physicochemical properties. | drughunter.com |

Identification of Critical Pharmacophoric Elements for Target Recognition and Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For N'-Hydroxy-1-benzofuran-3-carboximidamide derivatives, a general pharmacophore can be constructed based on the SAR data from analogous compounds.

Computational pharmacophore modeling of benzofuran-based inhibitors has identified key features essential for activity. nih.gov These typically include:

Aromatic/Hydrophobic Core: The benzofuran ring itself serves as a rigid, hydrophobic scaffold that anchors the molecule in the binding pocket of a target protein, often through π–π stacking interactions. acs.org

Hydrogen Bond Acceptors (HBA): The oxygen atom of the furan ring and any electronegative atoms on substituents (e.g., carbonyls, methoxy groups, halogens) can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N'-hydroxy group of the carboximidamide moiety is a critical hydrogen bond donor. The amine (-NH2) part of the moiety can also serve as a donor.

Metal Chelator: The N'-hydroxycarboximidamide group is a well-known bidentate chelator for metal ions (e.g., Fe²⁺, Zn²⁺) often found in the active sites of metalloenzymes. This interaction can be a primary driver of inhibitory potency. acs.org

A representative pharmacophore model for this class of compounds would likely feature a central aromatic ring feature corresponding to the benzofuran nucleus, complemented by hydrogen bond donor and acceptor sites strategically positioned by the C-3 N'-hydroxycarboximidamide group and other substituents on the ring. nih.gov

Rational Design and Optimization Strategies for Enhanced Biological Activity

Building upon the SAR and pharmacophore insights, several rational design strategies can be employed to optimize the biological activity of N'-Hydroxy-1-benzofuran-3-carboximidamide derivatives.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be used to design novel analogues with improved binding affinity. Molecular docking simulations can predict how modifications to the benzofuran ring or the N'-hydroxycarboximidamide moiety will affect binding interactions and guide the synthesis of more potent and selective compounds. researchgate.net

Molecular Hybridization: This strategy involves combining the benzofuran-3-carboximidamide scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-target activity. researchgate.net For example, linking the benzofuran core to fragments known to inhibit other relevant targets could produce multi-functional drug candidates.

Scaffold Hopping: The benzofuran core can be replaced with other heterocyclic systems (e.g., benzothiophene, indole) to explore new chemical space while retaining the key pharmacophoric features. This can lead to the discovery of novel scaffolds with improved properties, such as enhanced metabolic stability or better selectivity.

Physicochemical Property Modulation: SAR data can guide the modification of physicochemical properties to improve the drug-like characteristics of the compounds. For instance, introducing polar groups can reduce excessive lipophilicity, potentially improving solubility and pharmacokinetic profiles. nih.gov Conversely, adding lipophilic groups like halogens can enhance membrane permeability and cytotoxic effects. nih.gov The strategic introduction of fluorine is a common tactic to enhance metabolic stability and binding affinity. nih.gov

The systematic application of these strategies, driven by an iterative cycle of design, synthesis, and biological evaluation, is essential for transforming the N'-Hydroxy-1-benzofuran-3-carboximidamide scaffold into optimized therapeutic agents.

Computational and Structural Biology Approaches in the Study of N Hydroxy 1 Benzofuran 3 Carboximidamide

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein or enzyme.

In studies on related compounds, specifically N-hydroxybenzofuran-5-carboximidamide derivatives, molecular docking has been effectively used to elucidate their mechanism of action as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govelsevierpure.com IDO1 is a significant target in the field of immuno-oncology. nih.gov

Docking simulations of these compounds into the X-ray crystal structure of IDO1 have revealed key molecular interactions responsible for their inhibitory potency. nih.govelsevierpure.com The analysis identified several critical binding features:

Dipole-Ionic Interactions: The N'-hydroxycarbamimidoyl group forms crucial interactions with the heme iron located in the active site of the IDO1 enzyme. nih.gov

Halogen Bonding: In derivatives containing halogen substituents, such as the N-3-bromophenyl derivative, a halogen bond was observed with the sulfur atom of the Cysteine-129 residue. nih.gov

Hydrophobic Interactions: The benzofuran scaffold and its substituents engage in hydrophobic interactions with nonpolar residues within the enzyme's binding pocket, further stabilizing the ligand-protein complex. nih.gov

These detailed interaction analyses, summarized in the table below, are vital for structure-activity relationship (SAR) studies, guiding the synthesis of new derivatives with improved potency and selectivity. nih.govnih.gov

Table 1: Key Ligand-Target Interactions for a Benzofuran Carboximidamide Derivative with IDO1

| Interaction Type | Ligand Moiety | Target Residue/Component | Significance |

|---|---|---|---|

| Dipole-Ionic | N'-hydroxycarbamimidoyl group | Heme Iron | Primary anchoring interaction for inhibition. nih.gov |

| Halogen Bonding | 3-Bromophenyl substituent | Cys129 | Enhances binding affinity and potency. nih.gov |

| Hydrophobic Interaction | Benzofuran ring system | Hydrophobic pocket residues | Contributes to overall complex stability. nih.gov |

Application of Quantum Mechanical and Molecular Dynamics Simulations

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations offer a deeper understanding of the electronic properties and dynamic behavior of molecules.

Quantum Mechanical Simulations: QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules. researchgate.netnih.gov These calculations can predict various properties, including molecular geometry, charge distribution, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO-LUMO). researchgate.netnih.gov For benzofuran derivatives, DFT studies have been employed to:

Confirm the stability of different molecular structures. semanticscholar.org

Analyze local reactivity descriptors to predict sites susceptible to nucleophilic or electrophilic attack. semanticscholar.org

Calculate thermodynamic parameters and vibrational frequencies, which can be correlated with experimental data from spectroscopic analyses. nih.govsemanticscholar.org

Table 2: Representative Parameters from QM Analysis of a Benzofuran Derivative

| Calculated Property | Method | Information Yielded |

|---|---|---|

| Total Energy | DFT/B3LYP | Indicates molecular stability. semanticscholar.org |

| HOMO-LUMO Energy Gap | TD-DFT | Relates to electronic transitions and reactivity. researchgate.net |

| Mulliken Atomic Charges | DFT | Describes charge distribution across the molecule. nih.gov |

| Vibrational Frequencies | DFT | Correlates with experimental IR spectra. researchgate.net |

Molecular Dynamics Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This approach can model how a ligand-protein complex, identified through docking, behaves in a dynamic environment that mimics physiological conditions. MD simulations can reveal the stability of binding poses, the role of solvent molecules, and conformational changes in the protein upon ligand binding. While specific MD studies on N'-Hydroxy-1-benzofuran-3-carboximidamide were not found, this technique is a standard and powerful tool for validating docking results and refining the understanding of ligand-target interactions for related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. nih.gov

A typical QSAR study involves:

Data Set Generation: A series of structurally related compounds (like benzofuran derivatives) with experimentally measured biological activity (e.g., IC50 values) is compiled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and 3D properties (e.g., steric and electrostatic fields).

Model Building: Statistical methods are used to build a regression model that links a subset of the most relevant descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

For the N-hydroxybenzofuran-5-carboximidamide scaffold, a systematic structure-activity relationship (SAR) study, which is a precursor to QSAR, identified that substituents on the N-phenyl ring significantly influence inhibitory potency against IDO1. nih.govelsevierpure.com A full 3D-QSAR study, using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could further refine this understanding. nih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease activity, providing a clear roadmap for designing more effective molecules. nih.gov

Table 3: Illustrative Data for a Hypothetical QSAR Model

| Compound | Substituent (R) | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental Activity (IC50, µM) | Predicted Activity (pIC50) |

|---|---|---|---|---|---|

| 1 | -H | 2.1 | 3.5 D | 5.2 | 5.31 |

| 2 | -Cl | 2.8 | 2.9 D | 2.1 | 5.65 |

| 3 | -CH3 | 2.6 | 3.7 D | 4.5 | 5.38 |

| 4 | -Br | 3.0 | 2.8 D | 1.1 | 5.94 |

Future Perspectives and Translational Research Opportunities for N Hydroxy 1 Benzofuran 3 Carboximidamide

Exploration of Undiscovered Biological Targets for the Benzofuran-N'-Hydroxycarboximidamide Scaffold

The benzofuran (B130515) moiety is a constituent of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.org Research has identified benzofuran derivatives as potent inhibitors of various enzymes, such as endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1), phosphoinositide 3-kinase (PI3K), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov

Given the scaffold's demonstrated versatility, a significant future opportunity lies in the systematic exploration of novel and as-yet-undiscovered biological targets. Modern chemical biology techniques, such as activity-based protein profiling (ABPP) and chemoproteomics, can be employed to identify the molecular targets of N'-Hydroxy-1-benzofuran-3-carboximidamide and its analogues directly in complex biological systems. Phenotypic screening campaigns, where compounds are tested for their effects on cell behavior or disease models without a preconceived target, also offer a powerful pathway to uncover novel mechanisms of action and, consequently, new therapeutic applications for this scaffold.

Development of Advanced Analogues with Improved Potency, Selectivity, and Pharmacokinetic Profiles

A primary focus of translational research is the iterative optimization of lead compounds to enhance their drug-like properties. For the N'-Hydroxy-1-benzofuran-3-carboximidamide class, this involves the strategic design and synthesis of advanced analogues with superior potency, target selectivity, and pharmacokinetic characteristics.

Research into related benzofuran structures provides a clear blueprint for this process. For instance, in the development of benzofuran-based ERAP1 inhibitors, a high-throughput screening hit was optimized through the synthesis of 15 derivatives. nih.gov This effort improved the compound's potency into the nanomolar range and enhanced its selectivity by nearly 1000-fold over related enzymes like ERAP2 and Aminopeptidase N (APN). nih.gov Similarly, the development of benziodarone (B1666584) analogues for binding to transthyretin demonstrated that adding substituents like chlorine, bromine, or a methyl group to the benzofuran ring could enhance binding potency. nih.gov Another optimization study on (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives successfully yielded compounds with lower lipophilicity and promising pharmacokinetic profiles by incorporating polar functional groups. nih.gov

These examples highlight key strategies for analogue development, including:

Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents on the benzofuran ring and the N'-hydroxycarboximidamide group to identify key interactions that enhance target binding and potency.

Selectivity Enhancement: Designing analogues that exploit subtle differences between the target protein and related off-target proteins to minimize potential side effects.

Pharmacokinetic Optimization: Modifying the compound's physicochemical properties (e.g., solubility, lipophilicity) to improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and duration of action.

| Compound | Modification Strategy | Potency (IC₅₀) | Selectivity vs. ERAP2/APN | Binding Confirmation |

|---|---|---|---|---|

| Hit Compound 1 | Initial Screening Hit | Micromolar range | ~80-fold | Confirmed by TSA |

| Optimized Compound 11 | Derivative Synthesis | Nanomolar range | ~1000-fold | Confirmed by TSA |

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this Compound Class

Predictive Modeling: AI/ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models from existing experimental data. researchgate.net These models can predict the biological activity, selectivity, and ADME/T (toxicity) properties of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates.

Virtual Screening: Machine learning can rapidly screen vast virtual libraries of potential benzofuran analogues against a specific biological target, identifying novel compounds with a high probability of being active. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to fit a target's binding site and possess desirable drug-like properties. nih.gov This approach can explore a much broader chemical space than traditional methods, potentially leading to the discovery of highly novel and potent N'-hydroxy-1-benzofuran-3-carboximidamide derivatives.

Structure-Based Design: For targets with known 3D structures, computational methods and machine learning-based scoring functions can accurately predict the binding affinity and orientation of different analogues, guiding the rational design of more potent inhibitors. oxfordglobal.comaip.org

By leveraging AI and ML, the Design-Make-Test-Analyze (DMTA) cycle for this compound class can be significantly shortened, reducing costs and accelerating the path to clinical development. chemrxiv.orgnih.gov

Academic Analysis of the Patent Landscape and Intellectual Property Trends Related to Benzofuran N'-Hydroxycarboximidamides

A thorough analysis of the patent landscape provides critical insights into the commercial and therapeutic interest in a compound class. For benzofuran derivatives, patenting activity has been historically robust, covering a wide range of therapeutic applications from anti-inflammatory and antitumor to antiviral agents. nih.gov

A review covering the period from 1999 to 2012 highlighted that the presence of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups on the benzofuran scaffold often contributed to increased therapeutic potency, a key factor in securing intellectual property. nih.gov Specific patents, such as those for substituted benzofuran compounds in the treatment of viral diseases, demonstrate ongoing interest from major pharmaceutical companies like Merck. google.com

A key future opportunity is to conduct an updated and comprehensive academic analysis of the patent landscape specifically for benzofuran N'-hydroxycarboximidamides and closely related structures. Such an analysis would:

Identify the key players (both academic institutions and pharmaceutical companies) filing patents in this space.

Map the therapeutic areas being actively pursued.

Analyze the types of claims being granted (e.g., composition of matter, method of use), which can reveal strategies for protecting innovation.

Identify "white space" or underexplored areas where new intellectual property could be generated.

This strategic analysis is crucial for guiding future research and development efforts, avoiding infringement on existing patents, and identifying promising avenues for translation and commercialization.

Conclusion

Synthesis of Key Research Findings and Advancements in N'-Hydroxy-1-benzofuran-3-carboximidamide Chemistry

A thorough review of existing scientific literature reveals a significant gap in the knowledge surrounding N'-Hydroxy-1-benzofuran-3-carboximidamide. There are currently no published research findings or documented advancements concerning the chemistry of this specific compound. Its synthesis has not been described, and its chemical and physical properties have not been characterized. Consequently, there is no available data on its potential biological activities or mechanism of action.

Identification of Remaining Challenges and Promising Future Directions in the Field

The primary and most fundamental challenge is the complete absence of information on N'-Hydroxy-1-benzofuran-3-carboximidamide. The future directions in the study of this compound are therefore wide open and would need to begin with the most basic chemical research.

Promising Future Directions would include:

Development of a Synthetic Route: The first and most critical step would be to devise and optimize a reliable synthetic pathway to produce N'-Hydroxy-1-benzofuran-3-carboximidamide. This would likely involve multi-step synthesis starting from commercially available benzofuran (B130515) precursors.

Chemical Characterization: Once synthesized, the compound would require comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its physicochemical properties.

Investigation of Biological Activities: Given the diverse biological roles of other benzofuran derivatives, N'-Hydroxy-1-benzofuran-3-carboximidamide should be screened for a wide range of biological activities. This could include, but is not limited to, antimicrobial, antifungal, antiviral, anti-inflammatory, and cytotoxic (anticancer) assays.

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, future research could focus on the synthesis of analogues to establish structure-activity relationships, potentially leading to the development of more potent and selective compounds.

In essence, N'-Hydroxy-1-benzofuran-3-carboximidamide represents a blank slate for chemical and pharmacological research. Its exploration could potentially unveil new chemical properties and biological functions, contributing to the broader understanding of the benzofuran scaffold in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for N'-Hydroxy-1-benzofuran-3-carboximidamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between benzofuran-3-carboxylic acid derivatives and hydroxylamine analogs. Microwave-assisted synthesis using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− under controlled temperatures (e.g., 80°C for 30 minutes) has been shown to improve reaction efficiency and yield (>80% under optimized conditions) . Solvent selection (e.g., DMF or acetonitrile) and stoichiometric ratios of reagents are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing N'-Hydroxy-1-benzofuran-3-carboximidamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the benzofuran backbone and hydroxyimidamide group. Chemical shifts for the hydroxyimine (-NHOH) proton typically appear at δ 8.5–9.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] peak for CHNO at m/z 177.066) .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients for separation .

Q. What safety protocols should be followed when handling N'-Hydroxy-1-benzofuran-3-carboximidamide in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (inspected for integrity), chemical-resistant lab coats, and safety goggles. For aerosol generation, use a NIOSH-approved P95 respirator .

- Engineering Controls : Conduct reactions in fume hoods with proper ventilation. Avoid skin contact; wash hands thoroughly after handling .

- Disposal : Collect waste in sealed containers labeled for hazardous organic compounds. Dispose via licensed waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry methods like density functional theory (DFT) be applied to study the electronic structure of N'-Hydroxy-1-benzofuran-3-carboximidamide?

- Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) model the compound’s electron density distribution, HOMO-LUMO gaps, and reactive sites. Software like Gaussian or ORCA incorporates gradient expansions for local kinetic-energy density to predict redox behavior and stability. Validation against experimental UV-Vis spectra ensures accuracy .

Q. What strategies can resolve contradictions in experimental data regarding the biological activity or physicochemical properties of N'-Hydroxy-1-benzofuran-3-carboximidamide?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., comparing NMR, MS, and X-ray crystallography data) .

- Statistical Robustness : Apply ANOVA or t-tests to assess variability in biological assays (e.g., IC values). Use control experiments to isolate confounding factors like solvent effects .

- Reproducibility : Document reaction conditions (e.g., temperature, humidity) meticulously to identify outliers .

Q. What are the best practices for investigating the interaction of N'-Hydroxy-1-benzofuran-3-carboximidamide with biological targets using crystallographic techniques?

- Methodological Answer :

- Crystallization : Co-crystallize the compound with target proteins (e.g., enzymes) using vapor diffusion methods. Optimize conditions with Hampton Research screens.

- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution data. Process diffraction patterns with SHELXL for structure refinement, ensuring R-factors < 0.20 .

- Interaction Analysis : Software like PyMOL visualizes hydrogen bonds and hydrophobic interactions between the compound’s hydroxyimidamide group and active-site residues .

Q. How should researchers approach the design of derivatives to enhance the pharmacological profile of N'-Hydroxy-1-benzofuran-3-carboximidamide?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzofuran ring (e.g., electron-withdrawing groups at position 4) to enhance binding affinity.

- Bioisosteric Replacement : Replace the hydroxyimine group with bioisosteres like hydroxamic acid to improve metabolic stability .

- ADME Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., logP, bioavailability) before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.